molecular formula C9H16ClN3O2S B1396783 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride CAS No. 1332529-15-3

2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride

Cat. No. B1396783
M. Wt: 265.76 g/mol
InChI Key: GVGAOXNTHBBTCS-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride, also known as AMN082, is a compound with the molecular formula C9H16ClN3O2S . It is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGlu7).


Molecular Structure Analysis

The molecular formula of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride is C9H16ClN3O2S . Its average mass is 265.760 Da and its monoisotopic mass is 265.065186 Da .

Scientific Research Applications

1. Complex Formation and Catalysis

Research demonstrates the use of compounds structurally similar to 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride in forming metal complexes, which show potential for catalytic applications. For instance, iron(III) complexes using related ligands have been synthesized and show intriguing catalytic behavior, particularly in dioxygenase activity (Singh, Banerjee, & Rajak, 2010).

2. Structural Studies and Material Synthesis

Compounds with structural similarities have been utilized in the synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes. These studies are crucial for understanding the complex interactions in these materials and may lead to the development of new materials with unique properties (Hasan et al., 2003).

3. Corrosion Inhibition

Research indicates the potential use of compounds structurally akin to 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride in corrosion inhibition. A study on a new Schiff base derivative showed promising results in the corrosion inhibition of mild steel in acidic environments (Ji et al., 2016).

4. Biological Imaging and Sensor Development

The synthesis and characterization of fluorescent sensors for zinc ions, involving similar chemical structures, suggest potential for developing new biological imaging tools. These compounds can be instrumental in studying zinc ion dynamics in biological systems (Nolan et al., 2006).

5. Pharmaceutical Research

In pharmaceutical research, structurally related compounds have been explored for their receptor modulation effects. A study identified a novel agent with mixed pharmacological properties, demonstrating activity at specific adrenoceptor subtypes, which could have implications in developing new therapeutic agents (Buckner et al., 2002).

properties

IUPAC Name

2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S.ClH/c1-12(15(13,14)7-5-10)8-9-4-2-3-6-11-9;/h2-4,6H,5,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGAOXNTHBBTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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